N-(1-cyanocyclopentyl)-2-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c20-14-19(9-1-2-10-19)21-18(24)13-22-11-7-16(8-12-22)15-3-5-17(23)6-4-15/h3-7,23H,1-2,8-13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBAGJWKPSCTBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CN2CCC(=CC2)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-cyanocyclopentyl)-2-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]acetamide (CAS Number: 1324119-60-9) is a novel compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H23N3O2
- Molecular Weight : 325.4 g/mol
- Structure : The compound features a cyanocyclopentyl group and a dihydropyridine moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1324119-60-9 |
| Molecular Formula | C19H23N3O2 |
| Molecular Weight | 325.4 g/mol |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
Pharmacological Profile
Research indicates that this compound exhibits several pharmacological properties, including:
- Analgesic Activity : Preliminary studies suggest that the compound may possess analgesic properties comparable to existing pain relief medications. It appears to modulate pain pathways without significant hepatotoxicity, a common side effect in many analgesics .
- Antipyretic Effects : The compound has shown potential in reducing fever in experimental models, indicating its dual role as both an analgesic and antipyretic agent .
- Neuroprotective Properties : There is emerging evidence that the compound may exert neuroprotective effects, potentially through modulation of neurotransmitter systems and reduction of oxidative stress.
The exact mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized to interact with specific receptors involved in pain and inflammation pathways, possibly involving:
- Inhibition of Cyclooxygenase (COX) : Similar compounds have been shown to inhibit COX enzymes, leading to decreased production of pro-inflammatory mediators.
- Modulation of the Endocannabinoid System : Some studies suggest that the compound may influence cannabinoid receptors, which play a role in pain modulation and neuroprotection.
Study 1: Analgesic and Antipyretic Evaluation
A study conducted on laboratory mice treated with varying doses of this compound demonstrated significant reductions in both pain response and fever compared to control groups receiving standard analgesics like acetaminophen (ApAP). The results indicated a dose-dependent effect with minimal side effects observed on liver function tests (LFTs) compared to ApAP-treated groups .
Study 2: Neuroprotective Effects
In another study focusing on neuroprotection, the compound was administered to models of oxidative stress-induced neuronal damage. Results showed that treatment with this compound significantly reduced markers of oxidative stress and apoptosis in neuronal cells. Histological analysis revealed preserved neuronal architecture in treated animals compared to controls.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(1-cyanocyclopentyl)-2-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]acetamide typically involves several key steps, including careful control of reaction conditions such as temperature and pH to optimize yield and purity. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for monitoring the reaction progress and verifying product formation. Characterization is further supported by Infrared Spectroscopy (IR) and Mass Spectrometry (MS) to confirm the identity and purity of the synthesized compound .
Pharmaceutical Applications
This compound has garnered interest in pharmaceutical research due to its bioactive characteristics. Potential applications include:
- Antimicrobial Activity : Studies have shown that derivatives of acetamides can be synthesized to yield compounds with antimicrobial properties against various strains of bacteria and fungi. Molecular docking studies suggest that modifications in the structure of similar compounds can significantly influence their binding affinities and biological activities .
- Drug Development : As a potential drug candidate, this compound may exhibit diverse biological activities due to its multiple functional groups. Research indicates that compounds with similar structures have been explored for their efficacy in treating various diseases, including infections caused by resistant bacterial strains .
Case Study 1: Antimicrobial Properties
A study utilizing derivatives of this compound demonstrated significant antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The disc diffusion method was employed to evaluate the antimicrobial efficacy, revealing promising results for future drug development .
Case Study 2: Molecular Docking Studies
Molecular docking studies were conducted to assess the interaction of this compound with various biological targets. The studies indicated that structural modifications could enhance the compound's efficacy as an antimicrobial agent. This highlights the importance of structure-activity relationship (SAR) studies in optimizing drug candidates .
Potential Future Directions
The ongoing research into this compound suggests several avenues for future exploration:
- Further Structural Modifications : Investigating different substitutions on the core structure may lead to enhanced pharmacological profiles.
- In Vivo Studies : Conducting animal studies to evaluate the safety and efficacy of this compound in real biological systems will be crucial for advancing it toward clinical applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related acetamide derivatives, focusing on molecular features, substituents, and functional implications.
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Key Comparative Insights
In contrast, 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide replaces the dihydropyridine with a dihydropyrazolyl ring, demonstrating how heterocycle choice impacts conformational flexibility and hydrogen-bonding networks.
However, dichlorophenyl substituents (e.g., in ) enhance lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
Heterocyclic Systems and Biological Implications The dihydropyridine ring in the target compound contrasts with the thienopyrimidine system in N-(1-adamantyl)-2-[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide . The latter’s fused thienopyrimidine core is associated with kinase inhibition, suggesting that the target compound’s dihydropyridine could similarly modulate enzyme activity.
Synthetic Accessibility The synthesis of dichlorophenyl acetamide derivatives (e.g., ) involves coupling 3,4-dichlorophenylacetic acid with aminopyrazoles, a strategy adaptable to the target compound by substituting with 4-hydroxyphenylacetic acid and a dihydropyridine amine precursor.
Q & A
Q. Basic
- Enzyme inhibition assays : Target kinases or proteases using fluorescence-based substrates to measure IC50 values.
- Cell viability assays (MTT/XTT) : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤10 µM.
- Antimicrobial disk diffusion : Assess activity against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
Dose-response curves and triplicate replicates are essential to minimize variability. Include positive controls (e.g., doxorubicin for cytotoxicity) .
How do structural analogs of this compound compare in biological activity?
Advanced
Key analogs and their activity profiles:
| Compound Class | Structural Variation | Biological Activity | Source |
|---|---|---|---|
| Thienopyrimidine derivatives | Replacement of cyanocyclopentyl | Enhanced kinase inhibition | |
| Oxadiazole-containing analogs | Addition of oxadiazole ring | Improved antimicrobial potency | |
| Simplified phenylacetamides | Removal of dihydropyridine moiety | Reduced cytotoxicity |
SAR studies suggest the cyanocyclopentyl group enhances target selectivity, while the dihydropyridine moiety influences cellular permeability .
What strategies resolve contradictions in bioactivity data across experimental models?
Q. Advanced
- Orthogonal assays : Validate initial findings using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays).
- Metabolic stability testing : Rule out degradation artifacts in cell-based vs. cell-free systems.
- Computational docking : Identify binding pose discrepancies (e.g., using AutoDock Vina or Schrödinger Suite).
For example, conflicting IC50 values in kinase assays may arise from differences in ATP concentration or buffer conditions. Cross-validation with molecular dynamics simulations can clarify interactions .
How can computational modeling predict binding modes with biological targets?
Q. Advanced
- Molecular docking : Screen against crystal structures of target proteins (e.g., PDB IDs) to prioritize high-affinity conformers.
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes.
- Free energy calculations (MM/PBSA) : Quantify binding energies and identify critical residues (e.g., hydrogen bonds with the 4-hydroxyphenyl group).
Studies on related compounds show that the cyanocyclopentyl group stabilizes hydrophobic pockets in kinase domains .
What methodologies optimize pharmacokinetic studies for this compound?
Q. Advanced
- ADME profiling : Use Caco-2 monolayers for permeability and microsomal assays (human liver microsomes) for metabolic stability.
- Plasma protein binding : Employ equilibrium dialysis to measure unbound fractions.
- In vivo PK in rodents : Conduct cassette dosing with LC-MS/MS quantification to assess AUC and half-life.
Data from analogs indicate moderate hepatic clearance (20–30 mL/min/kg), suggesting potential for oral bioavailability .
How can crystallization conditions be optimized for polymorph control?
Q. Advanced
- Solvent screening : Test polar (e.g., DMSO) vs. non-polar (toluene) solvents to isolate stable polymorphs.
- Temperature gradients : Slow cooling (0.1°C/min) from saturation points to favor single-crystal growth.
- Additive screening : Use polymers (e.g., PVP) to suppress undesired crystal habits.
In a related acetamide, single crystals suitable for X-ray diffraction were obtained via slow evaporation of methylene chloride at 273 K .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
